
2-Pyridinesulfenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinesulfenamide is an organosulfur compound characterized by the presence of a sulfur-nitrogen bond within its molecular structure. This compound is part of a broader class of sulfenamides, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and polymers . The unique properties of this compound make it a valuable building block in medicinal chemistry and other scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinesulfenamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic process and reducing waste generation . One common approach involves the reaction of 2-aminopyridine with sulfur monochloride under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of readily available and cost-effective raw materials, such as thiols and amines, and is optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2-Pyridinesulfenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinamides and sulfonamides.
Reduction: Reduction reactions can convert this compound back to its corresponding thiol and amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur-nitrogen bond is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under mild to moderate conditions
Major Products:
Oxidation: Sulfinamides and sulfonamides.
Reduction: Thiols and amines.
Substitution: Various substituted pyridinesulfenamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Pyridinesulfenamide has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex organosulfur compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form stable sulfur-nitrogen bonds.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities
Industry: The compound is utilized in the production of rubber accelerators and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Pyridinesulfenamide involves its interaction with molecular targets through the formation of sulfur-nitrogen bonds. This interaction can inhibit enzyme activity by modifying the active site or altering the protein structure. The compound’s ability to form stable bonds with biological molecules makes it a valuable tool in biochemical research and drug development .
Comparación Con Compuestos Similares
2-Pyridinesulfonamide: Similar in structure but contains a sulfonamide group instead of a sulfenamide group.
3-Trifluoromethyl-2-pyridyl sulfamide: Contains a trifluoromethyl group, which imparts different chemical properties and reactivity
Uniqueness: 2-Pyridinesulfenamide is unique due to its specific sulfur-nitrogen bond, which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring precise chemical modifications and interactions .
Propiedades
Número CAS |
3993-58-6 |
|---|---|
Fórmula molecular |
C5H6N2S |
Peso molecular |
126.18 g/mol |
Nombre IUPAC |
S-pyridin-2-ylthiohydroxylamine |
InChI |
InChI=1S/C5H6N2S/c6-8-5-3-1-2-4-7-5/h1-4H,6H2 |
Clave InChI |
FNBSEEAVZJXDBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)SN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


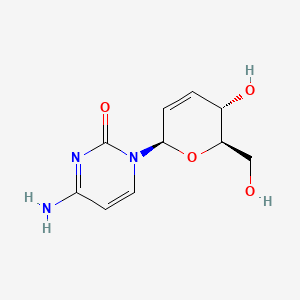
![4-Chloro-2-(dichloromethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B12804201.png)
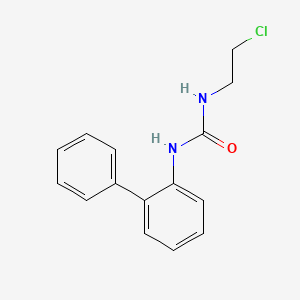
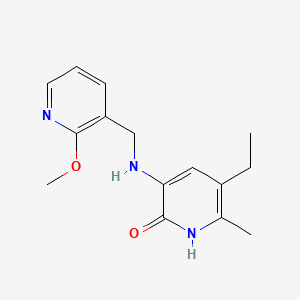
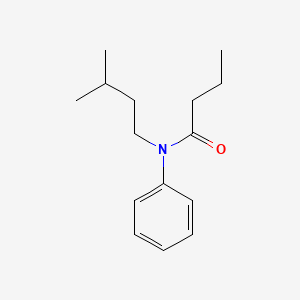
![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804214.png)
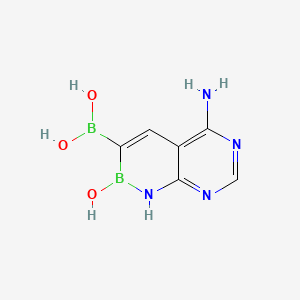
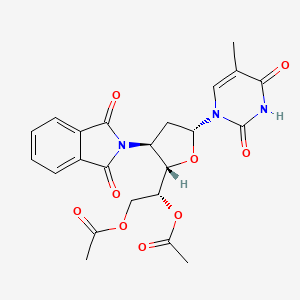
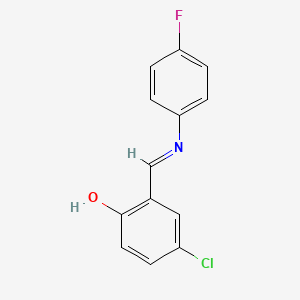

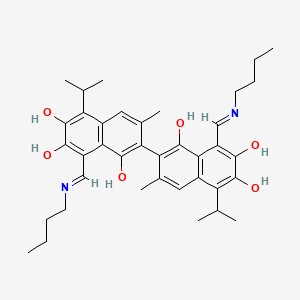
![Cyclohexanol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B12804256.png)


